Ethyl 3-formylthiophene-2-carboxylate

Lipophilicity LogP Medicinal Chemistry

Ethyl 3-formylthiophene-2-carboxylate (CAS 67808-72-4) is a heterocyclic building block featuring a thiophene core substituted at the 2-position with an ethyl ester and at the 3-position with a formyl group. The compound has a molecular formula of C8H8O3S and a molecular weight of 184.21 g/mol.

Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
CAS No. 67808-72-4
Cat. No. B8674119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-formylthiophene-2-carboxylate
CAS67808-72-4
Molecular FormulaC8H8O3S
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CS1)C=O
InChIInChI=1S/C8H8O3S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-5H,2H2,1H3
InChIKeyCWAWOAIGZGOAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-formylthiophene-2-carboxylate (CAS 67808-72-4): Physicochemical and Synthetic Profile for Research Procurement


Ethyl 3-formylthiophene-2-carboxylate (CAS 67808-72-4) is a heterocyclic building block featuring a thiophene core substituted at the 2-position with an ethyl ester and at the 3-position with a formyl group . The compound has a molecular formula of C8H8O3S and a molecular weight of 184.21 g/mol . Its predicted physicochemical properties include a boiling point of 311.9±27.0 °C, a density of 1.270±0.06 g/cm³, a calculated XLogP of 1.6, and a topological polar surface area (TPSA) of 71.6 Ų [1]. The presence of both electron-withdrawing ester and aldehyde functionalities on the electron-rich thiophene ring creates a unique electronic environment that dictates its reactivity profile, particularly in cross-coupling and condensation reactions [2].

Ethyl 3-formylthiophene-2-carboxylate: Why Generic Thiophene-2-carboxylate Analogs Are Not Interchangeable


Substituting Ethyl 3-formylthiophene-2-carboxylate with a generic thiophene-2-carboxylate derivative can lead to experimental failure due to marked differences in physicochemical properties and reactivity. For instance, the parent compound ethyl 2-thiophenecarboxylate exhibits a boiling point of 218 °C [1], whereas the 3-formyl analog boils at a predicted 311.9 °C , a 93 °C elevation driven by increased molecular weight and enhanced dipole-dipole interactions from the additional aldehyde group . Similarly, the formyl group dramatically alters the electronic landscape, enabling distinct regioselective transformations (e.g., C2-arylation vs. C5-arylation) that are unattainable with the unsubstituted parent [2]. Furthermore, the ester moiety itself can be varied (methyl, tert-butyl, free acid), each yielding different lipophilicity (logP) and solubility profiles that impact reaction outcomes and purification strategies. The quantitative evidence below demonstrates that these differences are not incremental but can be decision-critical for synthetic route selection and procurement.

Ethyl 3-formylthiophene-2-carboxylate: Quantitative Differentiation vs. Structural Analogs


Lipophilicity (LogP) Differentiates Ethyl Ester from Methyl and Acid Analogs

Ethyl 3-formylthiophene-2-carboxylate exhibits a calculated XLogP of 1.6 , placing it at an intermediate lipophilicity between the more polar methyl ester analog (logP 1.3472 [1]) and the more lipophilic tert-butyl ester analog (estimated logP >2.0). The free carboxylic acid analog (logP 1.2588 ) is significantly more hydrophilic. This quantifiable difference directly influences solubility in organic solvents, membrane permeability, and potential off-target binding in biological assays.

Lipophilicity LogP Medicinal Chemistry ADME

Boiling Point Elevation vs. Parent Ethyl 2-Thiophenecarboxylate

The introduction of a formyl group at the 3-position significantly raises the boiling point relative to the unsubstituted parent. Ethyl 3-formylthiophene-2-carboxylate has a predicted boiling point of 311.9±27.0 °C , whereas ethyl 2-thiophenecarboxylate boils at 218 °C (lit.) [1]. This 93 °C increase results from increased molecular weight and enhanced intermolecular dipole-dipole interactions due to the aldehyde group .

Physicochemical Properties Boiling Point Purification Handling

Regioselective C-H Arylation: Formyl Group Directs C2 vs. C5 Substitution

In palladium-catalyzed direct arylation of 3-formylthiophene derivatives, the free aldehyde directs arylation to the C2 position with regioselectivities of 76-86%, whereas protection of the aldehyde as its diethyl acetal redirects arylation to the C5 position with 64-88% regioselectivity [1]. This class-level evidence (obtained on 3-formylthiophene) strongly suggests that Ethyl 3-formylthiophene-2-carboxylate, bearing the same 3-formyl motif, will exhibit analogous switchable regioselectivity, enabling divergent access to 2,3- vs. 2,5-disubstituted thiophene scaffolds.

C-H Activation Regioselectivity Palladium Catalysis Synthetic Utility

Commercial Purity and Availability: 98% Assay Supports Reproducible Research

Ethyl 3-formylthiophene-2-carboxylate is commercially available from reputable suppliers with a guaranteed minimum purity of 98% [1]. This level of purity is comparable to or exceeds that of the methyl ester analog (typically 95% ) and ensures that reactions are not compromised by impurities that could arise from aldehyde oxidation or ester hydrolysis.

Purity Commercial Availability Quality Control

Ethyl 3-formylthiophene-2-carboxylate: High-Impact Research and Industrial Applications


Divergent Synthesis of 2,3- and 2,5-Diarylthiophene Scaffolds via Switchable C-H Arylation

Researchers aiming to construct libraries of diarylthiophenes for structure-activity relationship (SAR) studies can leverage the switchable regioselectivity of the 3-formyl group. Using Ethyl 3-formylthiophene-2-carboxylate, C2-arylation can be achieved in 76-86% yield (inferred from 3-formylthiophene studies) under Pd catalysis [1]. Alternatively, temporary protection of the aldehyde redirects arylation to C5 (64-88%), enabling access to both substitution patterns from a single precursor [1].

Synthesis of Heterocyclic-Fused Thiophenes via Aldehyde Condensation

The aldehyde group of Ethyl 3-formylthiophene-2-carboxylate serves as a versatile handle for condensation reactions to form Schiff bases, hydrazones, or engage in cyclocondensations to yield fused heterocycles (e.g., thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines) . The ethyl ester can be subsequently hydrolyzed to the carboxylic acid for further functionalization, making the compound a strategic intermediate in medicinal chemistry campaigns targeting kinase inhibitors or GPCR modulators.

Optimization of ADME Properties in Drug Discovery via Ester Selection

In lead optimization programs, the ethyl ester of 3-formylthiophene-2-carboxylic acid offers an optimal balance between lipophilicity (logP 1.6) and molecular weight (184.21 g/mol) compared to the methyl ester (logP 1.35, MW 170.19) or free acid (logP 1.26, MW 156.16) [2]. This profile may enhance oral bioavailability or cell permeability in early-stage assays without the hydrolytic instability associated with more labile esters.

Process Chemistry: Improved Handling and Purification Due to Elevated Boiling Point

During scale-up, the 93 °C higher boiling point of Ethyl 3-formylthiophene-2-carboxylate (311.9 °C) relative to ethyl 2-thiophenecarboxylate (218 °C) reduces volatility, potentially simplifying solvent removal and improving safety during vacuum distillation [3]. This property is particularly relevant when the compound is used as a solvent- or reagent-grade intermediate in multi-kilogram syntheses.

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